3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile is a potent, selective, brain-penetrant, and in vivo active inhibitor of the leucine-rich repeat kinase 2 (LRRK2) enzyme. [, , , ] It is classified as a Type I kinase inhibitor, binding competitively to the ATP-binding site of LRRK2. [] This compound has emerged as a valuable tool in scientific research, particularly in the study of neurodegenerative diseases like Parkinson's disease (PD), where LRRK2 is heavily implicated. [, , ]
PF-06447475 was developed as part of a research initiative aimed at identifying effective LRRK2 inhibitors. It is classified as a small molecule drug, specifically a pyrrolo[2,3-d]pyrimidine derivative. The compound has been extensively studied for its pharmacodynamic properties and safety profile in preclinical models, highlighting its significance in neurological research and potential clinical applications.
The synthesis of PF-06447475 involves several steps that utilize standard organic chemistry techniques. The compound can be synthesized from commercially available precursors, typically involving a series of reactions that include:
Technical details regarding the synthesis include the use of solvents like dimethyl sulfoxide and ethanol, along with specific reagents that facilitate the formation of key intermediates during the synthesis process .
The molecular structure of PF-06447475 can be described by its chemical formula and molecular weight of approximately 254.3 g/mol. The structure features a pyrrolo[2,3-d]pyrimidine scaffold, which is critical for its interaction with LRRK2.
The three-dimensional conformation of PF-06447475 allows for optimal interaction with the ATP-binding site of LRRK2, facilitating its inhibitory action.
PF-06447475 primarily undergoes metabolic transformations in vivo, which can affect its pharmacokinetics and efficacy. Key reactions include:
Technical details regarding these reactions involve studies on liver microsomes that evaluate how PF-06447475 is processed biochemically within biological systems .
PF-06447475 exerts its effects by selectively inhibiting LRRK2 kinase activity. The mechanism involves:
Data from pharmacological studies indicate that this inhibition leads to reduced neuroinflammation and protection against neuronal cell death in preclinical models .
PF-06447475 exhibits several important physical and chemical properties:
These properties are critical for determining formulation strategies for potential clinical use .
PF-06447475 has significant scientific uses, particularly in research related to neurodegenerative diseases:
PF-06447475 is systematically named as 3-[4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzonitrile under IUPAC conventions [4] [5]. This nomenclature precisely defines its core structure: a benzonitrile group linked to a pyrrolopyrimidine scaffold substituted at the 4-position with a morpholine moiety. The canonical SMILES notation is N#CC1=CC=CC(C2=CNC3=NC=NC(N4CCOCC4)=C32)=C1
, which encodes atomic connectivity and functional groups (cyano, morpholine, pyrrolopyrimidine) [5]. The InChIKey BHTWDJBVZQBRKP-UHFFFAOYSA-N
provides a unique identifier for database searches and computational studies [5].
The compound has a molecular formula of C₁₇H₁₅N₅O, corresponding to a molecular weight of 305.33 g/mol [2] [4]. This moderate molecular mass aligns with Lipinski’s Rule of Five parameters (0 violations), suggesting favorable drug-likeness:
Table 1: Molecular Properties of PF-06447475
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₅N₅O |
Molecular Weight | 305.33 g/mol |
Hydrogen Bond Acceptors | 5 |
Hydrogen Bond Donors | 1 |
XLogP | 2.85 |
Topological Polar Surface Area | 77.83 Ų |
X-ray crystallography reveals that PF-06447475 adopts a planar conformation in the pyrrolopyrimidine core, facilitating optimal engagement with the LRRK2 kinase ATP-binding pocket [4]. Key features include:
PF-06447475 exhibits marked solubility variations across solvents:
Table 2: Solubility Profile of PF-06447475
Solvent | Solubility | Concentration |
---|---|---|
DMSO | High | 60–61 mg/mL (196–200 mM) |
Water | Insoluble | <0.1 mg/mL |
Ethanol | Insoluble | Not applicable |
Corn Oil | Moderate (for formulations) | 0.43 mg/mL (in 5% DMSO) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7